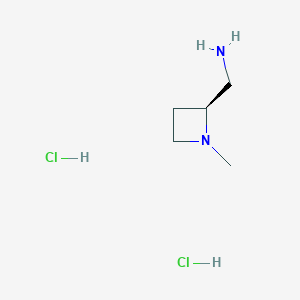
(4-Bromobenzyl)hydrazine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromobenzyl)hydrazine sulfate is an organic compound with the molecular formula C7H11BrN2O4S and a molecular weight of 299.14 g/mol . It is a hydrazine derivative that features a bromobenzyl group attached to the hydrazine moiety, and it is commonly used in various chemical reactions and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (4-Bromobenzyl)hydrazine sulfate typically involves several steps, including diazotization, reduction, purification, and salification . One common method starts with the diazotization of 4-bromoaniline to form a diazonium salt, which is then reduced using zinc powder and concentrated hydrochloric acid. The resulting product is purified and converted to the sulfate salt using acetone .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves maintaining strong acidity during the diazotization and reduction steps to ensure complete reactions. The use of acetone in the salification step helps improve the purity and appearance of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromobenzyl)hydrazine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder and concentrated hydrochloric acid are commonly used as reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted benzyl hydrazines .
Applications De Recherche Scientifique
(4-Bromobenzyl)hydrazine sulfate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Bromobenzyl)hydrazine sulfate involves its interaction with molecular targets through nucleophilic addition reactions. The hydrazine moiety can form hydrazones with aldehydes and ketones, which can then undergo further reactions such as the Wolff-Kishner reduction to yield alkanes . This compound can also participate in substitution reactions, where the bromine atom is replaced by other nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chlorobenzyl)hydrazine sulfate
- (4-Fluorobenzyl)hydrazine sulfate
- (4-Methylbenzyl)hydrazine sulfate
Uniqueness
(4-Bromobenzyl)hydrazine sulfate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to other halogenated benzyl hydrazines. The bromine atom can be selectively replaced in substitution reactions, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
(4-bromophenyl)methylhydrazine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.H2O4S/c8-7-3-1-6(2-4-7)5-10-9;1-5(2,3)4/h1-4,10H,5,9H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQTWAZLZKKNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)Br.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3AS,8aR)-2-(2-diphenylphosphinophenyl)-3a,8a-dihydroindane[1,2-d]oxazole](/img/structure/B8136656.png)
![(4R,4'R)-2,2'-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole]](/img/structure/B8136675.png)





![5-Bromo-7-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B8136722.png)


